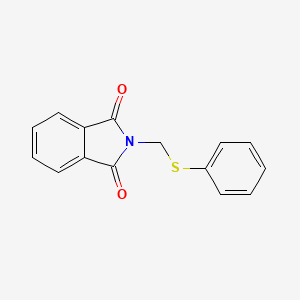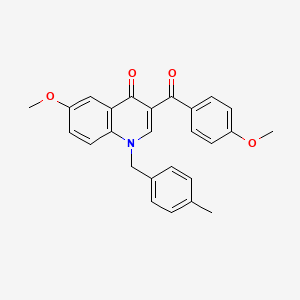
6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been synthesized in the laboratory and has shown potential in scientific research applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
New Synthetic Approaches and Derivatives
Derivatives Synthesis
Sobarzo-Sánchez et al. (2010) explored new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a starting point. This study demonstrates the potential of such compounds for further pharmaceutical applications (Sobarzo-Sánchez et al., 2010).
Antiproliferative Testing
Castro-Castillo et al. (2010) synthesized lakshminine, an oxoisoaporphine alkaloid, and tested its derivatives for antiproliferative activity. This work highlights the compound's potential in cancer research (Castro-Castillo et al., 2010).
Large-Scale Synthesis
Bänziger et al. (2000) presented a practical large-scale synthesis of a racemic octahydrobenzo[g]quinoline derivative, underscoring the chemical's significance for industrial pharmaceutical manufacturing (Bänziger et al., 2000).
Structural and Spectral Studies
- Spectral Assignment: Sobarzo-Sánchez et al. (2003) completed structural and spectral assignments for oxoisoaporphines, providing critical insights into the characterization and potential modification of these compounds for specific applications (Sobarzo-Sánchez et al., 2003).
Biological and Pharmacological Activities
Antimicrobial Activity
Özyanik et al. (2012) evaluated the antimicrobial activity of some quinoline derivatives containing an azole nucleus, illustrating the compound's potential as a basis for developing new antimicrobial agents (Özyanik et al., 2012).
Antimycobacterial Activity
Quiroga et al. (2014) synthesized novel benzopyrazolo[3,4-b]quinolin-5,6-diones and tested them for antimycobacterial activity, showing some derivatives' effectiveness against Mycobacterium spp. strains. This research indicates the potential for treating tuberculosis with compounds related to 6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one (Quiroga et al., 2014).
特性
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-4-6-18(7-5-17)15-27-16-23(25(28)19-8-10-20(30-2)11-9-19)26(29)22-14-21(31-3)12-13-24(22)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBVGAXTRPXKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)
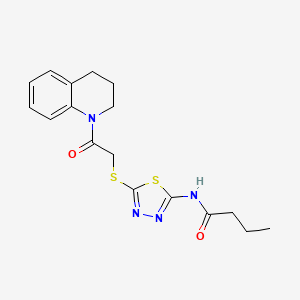
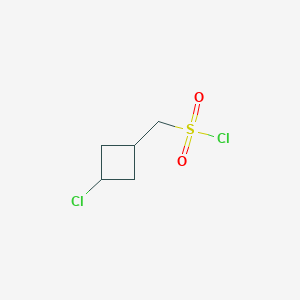
![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)
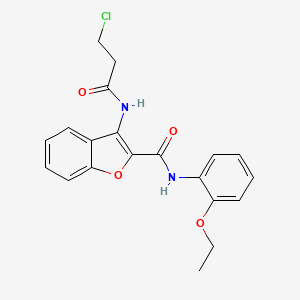

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2407863.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

